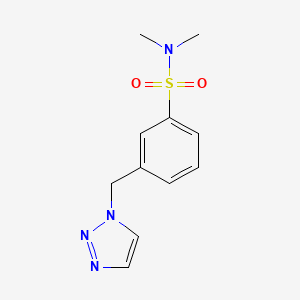
5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine, also known as TFMTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TFMTP is a heterocyclic compound that contains a triazole ring and a pyridine ring, making it a unique structure that has been found to be useful in a variety of applications.
Mechanism of Action
The mechanism of action of 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine is not yet fully understood. However, studies have suggested that 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine may act as a modulator of certain neurotransmitter receptors in the brain, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine has a number of biochemical and physiological effects. For example, 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine has been found to have an inhibitory effect on certain enzymes, which could have implications for the treatment of metabolic disorders. In addition, 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine has been found to have a modulatory effect on certain neurotransmitter receptors, which could have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine is its unique chemical structure, which makes it a useful compound for a variety of applications. However, one limitation of 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine. For example, further studies could be conducted to better understand the mechanism of action of 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine, which could have implications for the development of new drugs. In addition, further studies could be conducted to explore the potential applications of 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine in the field of materials science, particularly in the development of new organic semiconductors.
Synthesis Methods
The synthesis of 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine involves the reaction between 2-(2,2,2-trifluoroethoxy)pyridine and sodium azide in the presence of copper (I) iodide. This reaction results in the formation of 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine, which can be purified through recrystallization.
Scientific Research Applications
5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine has been studied for its potential as a drug candidate for the treatment of various diseases. In addition, 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine has been found to have potential applications in the field of materials science, particularly in the development of new organic semiconductors.
properties
IUPAC Name |
5-(triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O/c11-10(12,13)7-18-9-2-1-8(5-14-9)6-17-4-3-15-16-17/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUDPSWYUWKRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=CN=N2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-methoxy-1-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B7632692.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-prop-2-enoxypyrrolidine](/img/structure/B7632708.png)
![1-(4-fluorophenyl)-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632718.png)

![5-[(2,5-dimethylphenyl)methylsulfonylmethyl]-3-ethyl-1H-1,2,4-triazole](/img/structure/B7632738.png)
![1-(4-fluoro-2-methylphenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632745.png)
![8-fluoro-N-[4-(1,2,4-triazol-4-yl)butyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632752.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-(methoxymethyl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B7632760.png)
![8-fluoro-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632761.png)
![[(1R,4S)-4-[1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]ethylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B7632767.png)
![(2S)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7632770.png)
![N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide](/img/structure/B7632775.png)
![2-[(Z)-1-[4-(2,2-difluoroethoxy)phenyl]prop-1-en-2-yl]pyrazine](/img/structure/B7632776.png)
